molecular formula C7H16ClNO2 B1381793 Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride CAS No. 1082720-57-7

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride

Cat. No. B1381793
CAS RN: 1082720-57-7
M. Wt: 181.66 g/mol
InChI Key: IPFKNARBFWYJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is C7H16ClNO2 . The InChI code is 1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H . The molecular weight is 167.64 g/mol .


Physical And Chemical Properties Analysis

The physical form of Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride is a powder . It has a melting point of 68-70°C . The molecular weight is 167.64 g/mol . The InChI code is 1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H .

Scientific Research Applications

1. Chemical and Pharmacokinetic Studies

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride has been studied in various species for its pharmacokinetic properties. For instance, the pharmacokinetics of nicardipine hydrochloride, which has a similar structure, were examined, revealing insights into its plasma half-life, volume of distribution, and plasma clearance. This research provides a foundation for understanding the behavior of similar compounds in biological systems (Higuchi & Shiobara, 1980).

2. Occupational Health and Safety

Studies have also focused on the occupational health and safety aspects of related compounds. For instance, an epidemiologic study examined pulmonary obstruction in workers exposed to ethyl and methyl cyanoacrylate, providing insights into occupational health risks and the need for safety measures in workplaces dealing with such chemicals (Goodman et al., 2000).

3. Toxicokinetic and Exposure Studies

Research has also delved into the toxicokinetics of compounds like ethyl tert-butyl ether, which may share similarities with Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride. Such studies focus on evaluating uptake, disposition, and the potential acute effects of exposure, providing crucial information for regulatory bodies and health professionals (Nihlen et al., 1998).

Safety And Hazards

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride has the following hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 2-methyl-2-(methylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5-10-6(9)7(2,3)8-4;/h8H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFKNARBFWYJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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